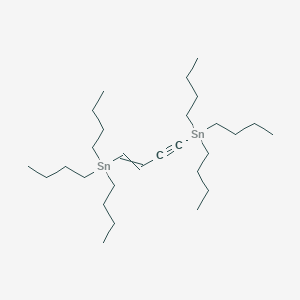![molecular formula C14H17F3N2O B12529595 Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- CAS No. 821776-92-5](/img/structure/B12529595.png)
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a chemical compound with the molecular formula C14H17F3N2O. It is known for its unique structure, which includes a benzonitrile core substituted with a 2-methoxyethyl group, a propylamino group, and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Contains a methyl group instead of the 2-methoxyethyl and propylamino groups.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with an amino group instead of the propylamino group.
Uniqueness
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler benzonitrile derivatives .
Propriétés
Numéro CAS |
821776-92-5 |
|---|---|
Formule moléculaire |
C14H17F3N2O |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3 |
Clé InChI |
MSRZRBFKGFEZOS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)

![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)




![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)



![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
